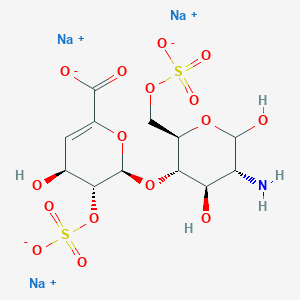
1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, also known as CPMDOHPCA, is a cyclopropylmethyl derivative of a pyridine carboxylic acid. It is a synthetic compound that is used in research for a variety of purposes.
Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry and Drug Synthesis
1,4-Dihydropyridines (DHPs) serve as a significant class of nitrogen-containing heterocyclic compounds, with extensive applications in drug synthesis and as starting materials in synthetic organic chemistry. The Hantzsch Condensation reaction is a well-documented method for preparing DHPs, highlighting the potential of using active methylene groups in DHPs for the synthesis of more biologically active compounds (Sohal, 2021). This suggests that compounds structurally related to the mentioned chemical could be synthesized using similar methodologies for applications in medicinal chemistry and drug development.
Biological Activities and Applications
Compounds structurally related to DHPs, such as betalains and their precursors, demonstrate significant biological activities. Betalains, for example, originate from betalamic acid, which shares a structural resemblance to the DHPs in terms of the heterocyclic core. These compounds have been identified for their antioxidant, antimicrobial, and anti-inflammatory properties, suggesting that structurally similar compounds might also exhibit similar bioactivities. The exploration of betalains and their derivatives in plants and their potential health benefits provides insights into how structurally similar compounds could be leveraged for health and wellness applications (Khan & Giridhar, 2015).
Ethylene Biosynthesis and Plant Biology
The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants as more than just an ethylene precursor highlights the intricate biological processes involving cyclopropyl-containing compounds. ACC's diverse functions, from being a precursor to ethylene to having roles in plant growth and stress responses, underscore the potential for structurally similar compounds to have biological relevance in plant sciences. This understanding can pave the way for agricultural and plant biology research focusing on growth regulation, stress response, and plant development (Van de Poel & Van Der Straeten, 2014).
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-7-5-8(2)13(6-9-3-4-9)11(14)10(7)12(15)16/h5,9H,3-4,6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBUBVPDXFFYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)










